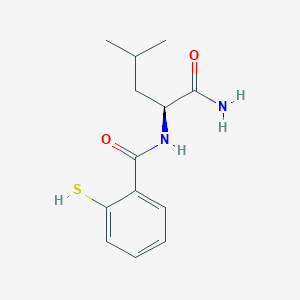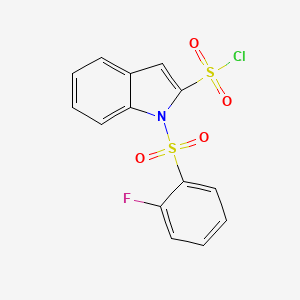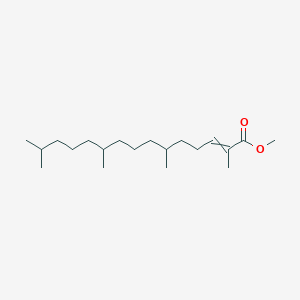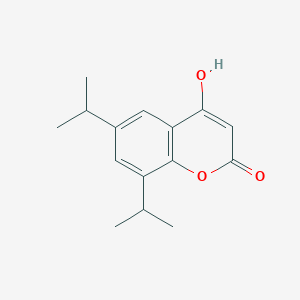![molecular formula C14H9ClFNO4 B14230454 Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- CAS No. 819076-73-8](/img/structure/B14230454.png)
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-: is an aromatic aldehyde derivative It is characterized by the presence of a benzaldehyde core substituted with a 2-chloro-6-fluorophenyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 4-hydroxy-3-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The 2-chloro-6-fluorobenzaldehyde undergoes a nucleophilic substitution reaction with the 4-hydroxy-3-nitrobenzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitrobenzoic acid.
Reduction: 4-[(2-chloro-6-fluorophenyl)methoxy]-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparación Con Compuestos Similares
- Benzaldehyde, 4-fluoro-
- Benzaldehyde, 4-chloro-
- Benzaldehyde, 4-nitro-
Comparison:
- Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity.
- The combination of these substituents can enhance the compound’s stability and specificity in various reactions compared to its analogs.
Propiedades
Número CAS |
819076-73-8 |
|---|---|
Fórmula molecular |
C14H9ClFNO4 |
Peso molecular |
309.67 g/mol |
Nombre IUPAC |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C14H9ClFNO4/c15-11-2-1-3-12(16)10(11)8-21-14-5-4-9(7-18)6-13(14)17(19)20/h1-7H,8H2 |
Clave InChI |
IZHMCOLFNDHHGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
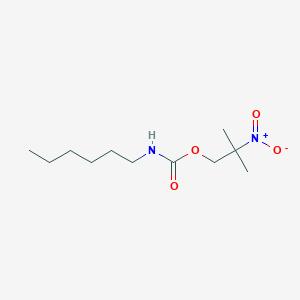
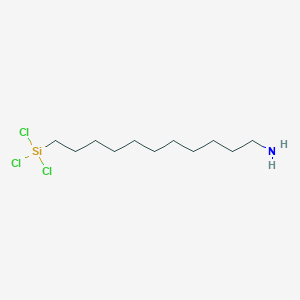
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)
